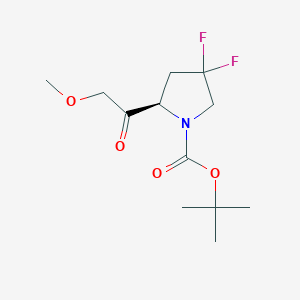

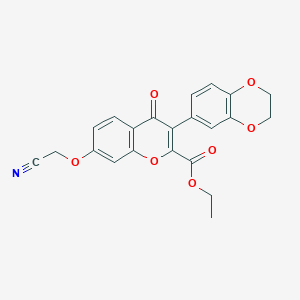

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2137093-91-3 . It has a molecular weight of 243.3 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and is typically stored at 4°C . It has a molecular weight of 243.3 .科学的研究の応用

Asymmetric Synthesis

Tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate serves as a precursor in the asymmetric synthesis of polyfluoroalkylated prolinols, demonstrating its utility in achieving high stereoselectivity in chemical reactions. The reduction of chiral perfluoroalkyl N-Boc-pyrrolidyl ketones to the corresponding hydroxyalkyl pyrrolidines showcases its application in producing compounds with excellent diastereoselectivities, crucial for the development of pharmaceuticals and other fine chemicals (Funabiki et al., 2008).

Crystal Structure Analysis

Another significant application is in the study of molecular structures through crystallography. The compound, as part of more complex molecules, has been analyzed to understand its three-dimensional configuration and interactions within crystals. This information is vital for drug design, allowing researchers to predict how molecules will interact with biological targets (Weber et al., 1995).

Synthesis of Precursors for Prodigiosin Analogues

In organic synthesis, this compound is involved in reactions with singlet oxygen to produce peroxidic intermediates that can undergo further reactions to yield valuable pyrrole derivatives. These derivatives are precursors to prodigiosin and its analogues, highlighting the compound's role in synthesizing complex molecules with potential biological activities (Wasserman et al., 2004).

Enabling Efficient Synthetic Routes

The versatility of tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is further exemplified in its use as a building block for synthesizing diverse compounds. For instance, its involvement in the nitrile anion cyclization demonstrates an efficient approach to synthesize N-tert-butyl disubstituted pyrrolidines, showcasing its importance in facilitating synthetic routes for complex organic molecules (Chung et al., 2005).

Development of Antiinflammatory Agents

Furthermore, derivatives of this compound have been explored for their potential as antiinflammatory agents. The synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones from this compound demonstrate its applicability in discovering new drugs with reduced side effects and improved safety profiles compared to existing medications (Ikuta et al., 1987).

Safety and Hazards

作用機序

Target of Action

The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Action Environment

The synthesis of similar compounds has been shown to be more efficient, versatile, and sustainable when performed in flow microreactor systems .

特性

IUPAC Name |

tert-butyl (2R)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNESQYVWRTRP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)COC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)